molecular formula C8H9ClO3S B8677920 Methyl 5-(2-chloroethoxy)thiophene-2-carboxylate CAS No. 91505-22-5

Methyl 5-(2-chloroethoxy)thiophene-2-carboxylate

Cat. No. B8677920
Key on ui cas rn: 91505-22-5
M. Wt: 220.67 g/mol
InChI Key: AWUIIOOIVQEZRC-UHFFFAOYSA-N
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Patent
US04590203

Procedure details

3-Methyl-5-(2-chloro-1-ethoxy)-thiophene-2-carboxylic acid methyl ester, melting point (MeOH/H2O) 47°-50° C. (86%), and 4-Methyl-5-(2-chloro-1-ethoxy)-thiophene-2-carboxylic acid methyl ester, melting point (petroleum ether) 75° C. (90%).
Name
3-Methyl-5-(2-chloro-1-ethoxy)-thiophene-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
4-Methyl-5-(2-chloro-1-ethoxy)-thiophene-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([O:11][CH2:12][CH2:13][Cl:14])=[CH:8][C:9]=1C)=[O:4].COC(C1SC(OCCCl)=C(C)C=1)=O>CO.O>[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([O:11][CH2:12][CH2:13][Cl:14])=[CH:8][CH:9]=1)=[O:4] |f:2.3|

Inputs

Step One
Name
3-Methyl-5-(2-chloro-1-ethoxy)-thiophene-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1SC(=CC1C)OCCCl
Step Two
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
4-Methyl-5-(2-chloro-1-ethoxy)-thiophene-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1SC(=C(C1)C)OCCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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